1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
Description
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is a synthetic organic compound featuring a naphthyl ether moiety linked to a 3-thienyl group via a propyl chain bearing a methylamino substituent. The ether linkage (1-naphthyloxy) and the thiophene ring (3-substituted) contribute to its unique physicochemical properties, such as enhanced stability compared to ester or alcohol analogs.
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and an appropriate halogenating agent.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to form the methylamino derivative.
Etherification: The final step involves the etherification of the naphthyl group with the methylamino derivative, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and ether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ether cleavage.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alcohols and ethers.
Scientific Research Applications
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Relevance : The USP-related compounds (a–e ) suggest the target is synthesized via alkylation or coupling reactions, with impurities arising from positional isomerism or incomplete functional group modification .
- Stability : The ether linkage in the target compound likely improves metabolic stability compared to hydroxylated analogs, a critical factor in pharmacokinetics.
Biological Activity
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is an organic compound notable for its unique structural features, which include a thienyl group, a methylamino group, and a naphthyl ether. This compound is of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and ability to interact with various biological targets.
The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It interacts with proteins and enzymes, potentially modulating their activity through binding interactions. The specific pathways affected by this compound can vary widely, often involving signal transduction and metabolic processes.
Applications in Research
This compound has been utilized in several research contexts:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
- Biochemical Assays : The compound functions as a probe to study protein-ligand interactions, aiding in the understanding of various biological mechanisms.
- Materials Science : Its unique structure makes it suitable for developing organic electronic materials, such as organic light-emitting diodes (OLEDs).
Protein Interaction Studies
Studies indicate that compounds with thienyl groups can effectively modulate the activity of various enzymes. For example, thienyl derivatives have been shown to influence the activity of endothelin-converting enzymes, which are crucial in cardiovascular health . This suggests that this compound could similarly impact enzyme activities relevant to disease pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(2-Thienyl)-3-(methylamino)propyl 1-naphthyl ether | Similar binding properties but different pharmacokinetics | Different thienyl positioning affecting reactivity |
| Duloxetine | Dual serotonin and norepinephrine reuptake inhibitor | Established clinical use in treating depression |
| Thienyl sulfonamides | Modulates endothelin activity | Known for cardiovascular implications |
Safety and Toxicity
While specific toxicity data for this compound is not extensively documented, general safety profiles for thienyl compounds suggest that careful handling is necessary due to potential cytotoxic effects observed in related structures. Future studies should focus on elucidating the safety profile and therapeutic window of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
